molecular formula C7H8O2 B087240 2,6-Dimethyl-4H-pyran-4-one CAS No. 1004-36-0

2,6-Dimethyl-4H-pyran-4-one

Cat. No. B087240
CAS RN: 1004-36-0
M. Wt: 124.14 g/mol
InChI Key: VSYFZULSKMFUJJ-UHFFFAOYSA-N
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Patent
US05424320

Procedure details

A solution of 2,6-dimethyl-γ-pyrone (17 g, Aldrich) in EtOH 95% (300 mL) was hydrogenated for 3 days under 70 psi. After filtration over celite, the solvent was evaporated and replaced by CH2Cl2. The solution was then treated with celite (30 g) and PCC (48.5 g). The suspension was stirred for 3 hr. and the reaction was diluted with Et2O (300 mL) and then filtered over a pad of celite. The filtrate was evaporated to dryness and the residual solution was then chromatographed using hexane/Et2O (1:1) to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:8][C:7]([CH3:9])=[CH:6][C:4](=[O:5])[CH:3]=1>CCO>[CH3:9][CH:7]1[CH2:6][C:4](=[O:5])[CH2:3][CH:2]([CH3:1])[O:8]1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CC1=CC(=O)C=C(O1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration over celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The solution was then treated with celite (30 g) and PCC (48.5 g)
ADDITION
Type
ADDITION
Details
and the reaction was diluted with Et2O (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered over a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residual solution was then chromatographed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1OC(CC(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05424320

Procedure details

A solution of 2,6-dimethyl-γ-pyrone (17 g, Aldrich) in EtOH 95% (300 mL) was hydrogenated for 3 days under 70 psi. After filtration over celite, the solvent was evaporated and replaced by CH2Cl2. The solution was then treated with celite (30 g) and PCC (48.5 g). The suspension was stirred for 3 hr. and the reaction was diluted with Et2O (300 mL) and then filtered over a pad of celite. The filtrate was evaporated to dryness and the residual solution was then chromatographed using hexane/Et2O (1:1) to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:8][C:7]([CH3:9])=[CH:6][C:4](=[O:5])[CH:3]=1>CCO>[CH3:9][CH:7]1[CH2:6][C:4](=[O:5])[CH2:3][CH:2]([CH3:1])[O:8]1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CC1=CC(=O)C=C(O1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration over celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The solution was then treated with celite (30 g) and PCC (48.5 g)
ADDITION
Type
ADDITION
Details
and the reaction was diluted with Et2O (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered over a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residual solution was then chromatographed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1OC(CC(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05424320

Procedure details

A solution of 2,6-dimethyl-γ-pyrone (17 g, Aldrich) in EtOH 95% (300 mL) was hydrogenated for 3 days under 70 psi. After filtration over celite, the solvent was evaporated and replaced by CH2Cl2. The solution was then treated with celite (30 g) and PCC (48.5 g). The suspension was stirred for 3 hr. and the reaction was diluted with Et2O (300 mL) and then filtered over a pad of celite. The filtrate was evaporated to dryness and the residual solution was then chromatographed using hexane/Et2O (1:1) to give the title compound.
Quantity
17 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:8][C:7]([CH3:9])=[CH:6][C:4](=[O:5])[CH:3]=1>CCO>[CH3:9][CH:7]1[CH2:6][C:4](=[O:5])[CH2:3][CH:2]([CH3:1])[O:8]1

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
CC1=CC(=O)C=C(O1)C
Name
Quantity
300 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration over celite
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
The solution was then treated with celite (30 g) and PCC (48.5 g)
ADDITION
Type
ADDITION
Details
and the reaction was diluted with Et2O (300 mL)
FILTRATION
Type
FILTRATION
Details
filtered over a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residual solution was then chromatographed

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1OC(CC(C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.